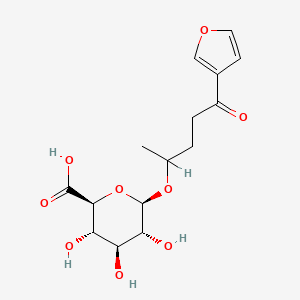

Ipomeanol 4-glucuronide

Descripción general

Descripción

Métodos De Preparación

The synthesis of Ipomeanol 4-glucuronide involves the glucuronidation of 4-ipomeanol. The reaction conditions typically involve the use of human liver and kidney microsomes to generate the glucuronide diastereomers . Industrial production methods would likely involve large-scale enzymatic reactions using recombinant UGTs to ensure efficient conversion of 4-ipomeanol to its glucuronide form.

Análisis De Reacciones Químicas

Glucuronidation Reaction Mechanism

4-Ipomeanol undergoes glucuronidation via uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes, primarily UGT1A and UGT2B subfamilies. The reaction involves:

-

Substrate : 4-ipomeanol's hydroxyl group at position 4

-

Cofactor : UDP-glucuronic acid (UDPGA)

-

Product : β-D-glucopyranuronosyl-(1→4)-O-[3-(1-hydroxy-3-oxopentyl)furan]

This esterification occurs through nucleophilic attack by the hydroxyl oxygen of 4-IPO on the anomeric carbon of glucuronic acid, forming a β-glycosidic bond .

Key enzymatic parameters :

| Species | Tissue | Glucuronidation Rate (pmol/mg/min) |

|---|---|---|

| Rat | Liver | 58.4 ± 3.2 |

| Human | Liver | 12.1 ± 1.8 |

| Rabbit | Lung | 9.6 ± 0.7 |

Data from multispecies microsomal studies show rats exhibit 4.8-fold higher glucuronidation capacity than humans .

Synthetic Preparation

The glucuronide is synthesized chemically via:

-

Koenigs-Knorr reaction :

Characterization data :

-

HRMS : m/z 575 [M+H]+ (calc. 575.2143)

-

1H NMR (D2O): δ 5.32 (d, J=7.2 Hz, H-1'), 4.97 (s, H-4), 2.81 (q, J=6.8 Hz, H-3)

Metabolic Competition Pathways

Glucuronidation competes with cytochrome P450-mediated bioactivation:

Phase I vs Phase II Metabolism :

| Parameter | CYP Bioactivation | Glucuronidation |

|---|---|---|

| Primary Enzymes | CYP1A2/CYP3A4 | UGT1A/UGT2B |

| Tissue Localization | Liver > Lung | Liver > Kidney |

| Toxic Potential | High (enedial) | None |

In rats, 55-74% of administered 4-IPO is excreted as the glucuronide within 4 hours, compared to <5% reactive metabolites .

Species-Specific Detoxification

Interspecies variation in glucuronidation capacity explains differential toxicity:

Urinary Excretion in Rats :

| Time (hr) | % Total Dose as Glucuronide | Total Metabolites Excreted |

|---|---|---|

| 0.5 | 14 ± 1% | 19 ± 1% |

| 2 | 26 ± 1% | 47 ± 1% |

| 4 | 23 ± 1% | 47 ± 2% |

Primates show reduced glucuronidation efficiency (8.2 pmol/mg/min vs 58.4 in rats), correlating with higher susceptibility to 4-IPO toxicity .

Analytical Detection Methods

Modern LC-MS/MS protocols enable precise quantification:

-

Column : C18 (2.1 × 100 mm, 1.7 μm)

-

Mobile Phase : 0.1% formic acid (A) / acetonitrile (B)

-

Detection : MRM transition m/z 367 → 191 (glucuronide), m/z 375 → 199 (internal standard)

β-Glucuronidase hydrolysis (37°C, pH 5.0) confirms conjugate identity through quantitative release of parent 4-IPO .

These findings establish this compound as a critical detoxification product whose formation kinetics directly modulate 4-IPO's organ-specific toxicity across species. The glucuronide's stability and excretion profile make it a key biomarker for assessing metabolic handling of furan-containing xenobiotics .

Aplicaciones Científicas De Investigación

Detoxification Pathway

Metabolic Conversion

Ipomeanol 4-glucuronide is primarily formed through the glucuronidation of 4-ipomeanol, a process that serves as a major detoxification pathway in vivo. Studies have shown that this metabolite accounts for a significant proportion of the urinary excretion of 4-ipomeanol in rats, indicating its importance in reducing the compound's toxicity. Specifically, it has been reported that up to 74% of the total metabolites excreted in urine are in the form of this compound .

Toxicity Modulation

The formation of this compound may play a critical role in modulating the acute toxicity of 4-ipomeanol. Experimental results suggest that increased glucuronidation correlates with reduced tissue levels of covalently bound reactive metabolites, thereby decreasing the overall toxicity . This relationship highlights the potential for using glucuronidation as a therapeutic target to mitigate lung injury caused by 4-ipomeanol exposure.

Research Applications

Pharmacokinetics Studies

this compound serves as a model compound for studying pharmacokinetics and metabolic pathways involving glucuronidation reactions. Its identification and quantification can provide insights into how various substances are metabolized in the body, particularly in relation to liver and kidney function .

Biomarker Development

Due to its significant presence in urine following exposure to 4-ipomeanol, this compound has potential as a biomarker for assessing exposure to pulmonary toxicants. Monitoring levels of this metabolite could help evaluate the risks associated with environmental or occupational exposure to similar compounds .

Case Study: Metabolism in Rats

A study involving Sprague-Dawley rats demonstrated that after administration of radiolabeled 4-ipomeanol, urinary excretion of this compound peaked at approximately 47% of the administered dose within four hours. This study utilized high-performance liquid chromatography (HPLC) and mass spectrometry to confirm the identity of the metabolite, underscoring its significance in understanding metabolic detoxification processes .

Experimental Findings: Enzyme Involvement

Research has identified specific UDP-glucuronosyltransferases (UGTs) responsible for the glucuronidation of 4-ipomeanol. Notably, UGT1A9 and UGT2B7 were found to be major isoforms involved in this process, with varying diastereoselectivity observed between different enzyme preparations . This information is vital for predicting individual responses to drug metabolism based on genetic variations in UGT enzymes.

Data Table: Summary of Research Findings

Mecanismo De Acción

The mechanism of action of Ipomeanol 4-glucuronide involves its formation through the glucuronidation of 4-ipomeanol. This process is mediated by UGT enzymes, which add a glucuronic acid moiety to 4-ipomeanol, making it more water-soluble and easier to excrete . The molecular targets include various nucleophilic macromolecules in the lung, where the reactive intermediates formed during oxidation can bind covalently .

Comparación Con Compuestos Similares

Ipomeanol 4-glucuronide is unique due to its specific formation from 4-ipomeanol and its role in detoxification. Similar compounds include:

Ipomeanine: Another furan derivative with similar toxicological properties.

1-Ipomeanol: Differing in the location of the hydroxyl group.

1,4-Ipomeanol: Also differing in the hydroxyl group locations.

These compounds share structural similarities but differ in their specific toxicological effects and metabolic pathways .

Actividad Biológica

Ipomeanol 4-glucuronide (IPO-G) is a significant metabolite of 4-ipomeanol (IPO), a compound derived from sweet potatoes infected with the mold Fusarium solani. The biological activity of IPO-G is crucial in understanding the detoxification processes and potential toxicological effects associated with IPO. This article examines the metabolic pathways, biological effects, and research findings related to IPO-G, supported by data tables and case studies.

Metabolism of Ipomeanol

The metabolism of IPO involves both phase I and phase II reactions. Initially, IPO undergoes bioactivation through cytochrome P450 enzymes, primarily CYP4B1, leading to the formation of reactive intermediates that can bind covalently to cellular macromolecules. The phase II metabolism predominantly involves glucuronidation, where IPO is conjugated with glucuronic acid to form IPO-G.

Key Metabolic Pathways

- Phase I Metabolism :

- Oxidation by CYP4B1 produces an unstable epoxide.

- Formation of an enedial intermediate that is toxic and can bind to proteins.

- Phase II Metabolism :

- Conjugation with glucuronic acid via uridine diphospho-glucuronosyltransferases (UGTs), forming IPO-G.

The primary metabolic pathway for detoxification in humans appears to be glucuronidation, with IPO-G being the most abundant metabolite excreted in urine following IPO administration .

Biological Activity and Toxicity

The biological activity of IPO-G is closely linked to its role in detoxification. While IPO itself exhibits pulmonary toxicity, particularly in rodent models, IPO-G is less toxic and serves as a mechanism for eliminating the harmful effects of IPO.

Toxicological Studies

- Pulmonary Toxicity : In studies involving rodents, administration of IPO resulted in significant lung damage due to its bioactivation by CYP4B1. Conversely, the formation of IPO-G may mitigate these effects by facilitating excretion .

- Hepatotoxicity : Clinical trials have indicated that hepatotoxicity is a limiting factor in the therapeutic use of IPO. A phase I trial demonstrated no significant tumor reduction in patients with non-small cell lung cancer but highlighted reversible hepatotoxicity as a concern .

Case Studies

- Animal Models : Studies on Cyp4b1 null mice showed that the absence of this enzyme significantly reduced the bioactivation of IPO, leading to diminished lung lesions compared to wild-type mice .

- Human Trials : Phase I clinical trials involving patients with advanced hepatocellular carcinoma treated with IPO revealed no significant therapeutic benefit but confirmed hepatotoxicity as a dose-limiting factor .

Data Tables

| Study | Findings | |

|---|---|---|

| Rowinsky et al. (1993) | No significant reduction in pulmonary tumors; reversible hepatotoxicity observed | Hepatotoxicity limits therapeutic use |

| Statham et al. (1982) | High levels of IPO-G found in urine post-administration | Glucuronidation is a key detoxification pathway |

| McLemore et al. (1988) | Bioactivation only occurred in non-small cell carcinoma cultures | Suggests selective toxicity based on cancer type |

Research Findings

Recent studies have focused on the stereochemistry of IPO and its metabolites. Both enantiomers of IPO were found to be equipotent regarding cytotoxicity when tested in human liver cells expressing CYP4B1, suggesting that both forms can undergo similar metabolic pathways leading to glucuronidation . Furthermore, research indicates that UGT isoforms UGT1A9 and UGT2B7 play critical roles in the glucuronidation process, which is essential for detoxifying IPO .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[5-(furan-3-yl)-5-oxopentan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O9/c1-7(2-3-9(16)8-4-5-22-6-8)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h4-7,10-13,15,17-19H,2-3H2,1H3,(H,20,21)/t7?,10-,11-,12+,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIASYUIKDWKKL-UICVJNQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)C1=COC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCC(=O)C1=COC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601003104 | |

| Record name | 5-(Furan-3-yl)-5-oxopentan-2-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83061-21-6 | |

| Record name | Ipomeanol 4-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083061216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Furan-3-yl)-5-oxopentan-2-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.